molecular formula C17H17ClN2O4S B2999182 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 946216-26-8

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No.: B2999182
CAS No.: 946216-26-8
M. Wt: 380.84
InChI Key: QQWCRSZDHWMXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide is a compound that belongs to the class of cyclic sulfonamide derivatives. These compounds are known for their potential to inhibit the hedgehog signaling pathway, which is crucial in the development and progression of various diseases, including hyperproliferative and angiogenesis-mediated diseases .

Preparation Methods

The synthesis of 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide involves several steps. The general synthetic route includes the formation of the cyclic sulfonamide moiety followed by its attachment to the benzamide structure. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of cyclic sulfonamide derivatives.

    Biology: The compound is studied for its potential to inhibit the hedgehog signaling pathway, which plays a role in cell differentiation and proliferation.

    Medicine: It has potential therapeutic applications in the treatment of hyperproliferative diseases and angiogenesis-mediated diseases.

    Industry: The compound can be used in the development of new drugs and therapeutic agents.

Mechanism of Action

The compound exerts its effects by inhibiting the hedgehog signaling pathway. This pathway is involved in the regulation of cell growth and differentiation. By inhibiting this pathway, the compound can prevent the proliferation of cancer cells and the formation of new blood vessels (angiogenesis) that supply tumors .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-16-8-7-12(20-9-4-10-25(20,22)23)11-15(16)19-17(21)13-5-2-3-6-14(13)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWCRSZDHWMXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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